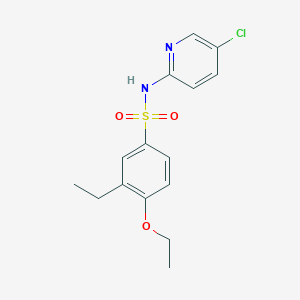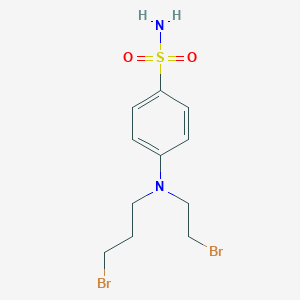
N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide, also known as CP-690,550, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic benefits. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known for their ability to regulate immune responses and inflammation.
Mecanismo De Acción
N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide binds to the ATP-binding site of JAK enzymes, thereby inhibiting their activity. This leads to the suppression of cytokine signaling and subsequent reduction in inflammation. This compound has been shown to be highly selective for JAK3 and JAK1 enzymes, which are involved in the signaling pathways of several cytokines that are implicated in autoimmune diseases.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide has been shown to have significant biochemical and physiological effects. It reduces the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-17 (IL-17), and tumor necrosis factor-alpha (TNF-α). It also decreases the production of autoantibodies and inhibits the differentiation of T-helper 17 (Th17) cells, which are implicated in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide has several advantages for lab experiments. It is highly selective for JAK3 and JAK1 enzymes, which makes it a potent inhibitor of cytokine signaling. It also has good pharmacokinetic properties, such as high oral bioavailability and a long half-life. However, this compound has some limitations, such as potential off-target effects and the need for careful dose optimization.
Direcciones Futuras
N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide has several potential future directions. One direction is the development of novel JAK inhibitors with improved selectivity and efficacy. Another direction is the investigation of the role of JAK inhibitors in the treatment of other inflammatory and autoimmune diseases. Additionally, the use of N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide in combination with other immunomodulatory agents is a promising avenue for future research.
Métodos De Síntesis
The synthesis of N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide involves several steps. The first step is the reaction between 2-chloro-5-nitropyridine and 4-ethoxy-3-ethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide has been extensively studied in the field of immunology and inflammation. This compound has shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors that play a crucial role in immune responses and inflammation.
Propiedades
Nombre del producto |
N-(5-chloro-2-pyridinyl)-4-ethoxy-3-ethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C15H17ClN2O3S |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
N-(5-chloropyridin-2-yl)-4-ethoxy-3-ethylbenzenesulfonamide |
InChI |
InChI=1S/C15H17ClN2O3S/c1-3-11-9-13(6-7-14(11)21-4-2)22(19,20)18-15-8-5-12(16)10-17-15/h5-10H,3-4H2,1-2H3,(H,17,18) |
Clave InChI |
PVMXKAOSHDQHQI-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OCC |
SMILES canónico |
CCC1=C(C=CC(=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224450.png)



![1-[(4-methoxy-1-naphthyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224512.png)
![1-[(5-Bromo-2-ethoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B224516.png)
![[(Z)-1-Chloro-2-phenylethenyl]benzene](/img/structure/B224521.png)

![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]piperidine](/img/structure/B224538.png)



